molecular formula C7H7BrN2O B3113820 1H-benzimidazol-5-ol hydrobromide CAS No. 1984118-08-2

1H-benzimidazol-5-ol hydrobromide

Cat. No. B3113820
CAS RN: 1984118-08-2
M. Wt: 215.05
InChI Key: HSUSRGPXBHRNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-benzimidazol-5-ol hydrobromide is a chemical compound with the molecular formula C7H7BrN2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1H-benzimidazol-5-ol hydrobromide consists of a benzene ring fused to an imidazole ring . The SMILES string representation of the molecule is OC1=CC=C2C(N=CN2)=C1.Br .


Physical And Chemical Properties Analysis

1H-benzimidazol-5-ol hydrobromide is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Antiviral Research

1H-benzimidazol-5-ol derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, showing significant inhibitory activity against HBsAg and HBeAg secretion in HepG2.2.15 cells. Some compounds demonstrated potent antiviral activity with IC50 values less than 100 μmol/L, indicating their potential as antiviral agents (Chen et al., 2010).

Cancer Research

In the realm of cancer research, structural modifications of 1H-benzimidazol-5-ol derivatives, specifically in the context of galeterone (a drug candidate for prostate cancer), have shown that the benzimidazole moiety at certain positions is crucial for antiproliferative and androgen receptor degrading activities. This highlights the compound's role in the development of new drugs for prostate cancer treatment (Purushottamachar et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 1H-benzimidazol-5-ol, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies have found that certain derivatives can significantly increase inhibition efficiency, which is crucial for protecting industrial materials (Yadav et al., 2013).

Luminescent Materials

Research into the coordination polymers of lanthanide with 1H-benzimidazole-2-carboxylic acid (a related benzimidazole compound) has led to the development of materials with potential applications in luminescence and optical studies. These compounds exhibit characteristic luminescence emission bands of lanthanide ions, which could be useful in various technological applications (Xia et al., 2013).

DNA Topoisomerase Inhibition

Several 1H-benzimidazole derivatives have been identified as inhibitors of mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication and cell division. This suggests their potential use in developing therapeutic agents targeting cancer and other diseases related to DNA replication (Alpan et al., 2007).

Safety and Hazards

The safety information available indicates that 1H-benzimidazol-5-ol hydrobromide may cause eye irritation (Hazard Statement H319). Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3H-benzimidazol-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.BrH/c10-5-1-2-6-7(3-5)9-4-8-6;/h1-4,10H,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUSRGPXBHRNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazol-5-ol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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